

# Pradimicin A structure and chemical properties

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## Compound of Interest

Compound Name: Pradimicin A

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An In-Depth Technical Guide to **Pradimicin A**: Structure, Properties, and Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Pradimicin A**, a potent antifungal and antiviral agent. The information is compiled for professionals engaged in natural product research, medicinal chemistry, and infectious disease drug development.

## Core Structure and Chemical Identity

**Pradimicin A** is a member of the pradimicin class of antibiotics, which are complex polyketide natural products.<sup>[1]</sup> It is produced by the actinomycete *Actinomadura hibisca* (strain P157-2).<sup>[1]</sup> <sup>[2]</sup> The molecule's structure is characterized by a dihydrobenzo[a]naphthacenequinone aglycone. This core is substituted with a D-alanine moiety and a disaccharide chain, which consists of D-xylose and 4,6-dideoxy-4-(methylamino)-D-galactose.<sup>[3]</sup> This unique structural arrangement is fundamental to its mechanism of action.

The formal chemical name for **Pradimicin A** is (2R)-2-[[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid.<sup>[1]</sup>

## Physicochemical and Spectroscopic Properties

**Pradimicin A** is an orange to red amorphous powder.[2] A significant characteristic is its tendency to aggregate in aqueous solutions, a property that complicates detailed structural analysis in solution and can limit its bioavailability.[4] Derivatives, such as Pradimicin S, have been synthesized to improve water solubility.[5] While techniques like <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy were instrumental in its structural elucidation, detailed chemical shift data are not readily available in published literature.[2] Similarly, specific UV-Vis absorption maxima have been used to monitor its interactions but are not consistently reported as standalone values.[6]

Table 1: Physicochemical Properties of **Pradimicin A**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>40</sub>H<sub>44</sub>N<sub>2</sub>O<sub>18</sub></b>	<a href="#">[1]</a>
Molecular Weight	840.8 g/mol	<a href="#">[1]</a>
Appearance	Orange to Red Amorphous Powder	<a href="#">[2]</a>
Melting Point	193-195 °C (with decomposition)	N/A
Solubility	Soluble in DMSO; prone to aggregation in aqueous media.	<a href="#">[4]</a> <a href="#">[5]</a>

| CAS Number | 117704-65-1 |[\[1\]](#) |

## Biological Activity and Efficacy

**Pradimicin A** exhibits a broad spectrum of activity against fungal pathogens and certain enveloped viruses. Its efficacy is particularly noted against clinically relevant yeasts and molds.[\[7\]](#) It also shows potent activity against Human Immunodeficiency Virus (HIV) by targeting the viral envelope glycoproteins.[\[5\]](#)

Table 2: Summary of Biological Activity Data for **Pradimicin A**

Activity Type	Organism / Target	Metric	Value	Source(s)
Antifungal	<b>Candida rugosa</b>	<b>MIC</b>	<b>4 µg/mL</b>	<b>[4]</b>
Antifungal	Candida albicans	In vivo	Effective in systemic mouse infections	[7]
Antifungal	Cryptococcus neoformans	In vivo	Effective in systemic mouse infections	[7]
Antifungal	Aspergillus fumigatus	In vivo	Effective in systemic mouse infections	[7]
Antiviral	Influenza Virus	IC <sub>50</sub>	6.8 µg/mL	[7]
Toxicity	Mice	LD <sub>50</sub>	120 mg/kg (intravenous)	[7]

| Toxicity | Mice | LD<sub>50</sub> | >400 mg/kg (intramuscular) |[7] |

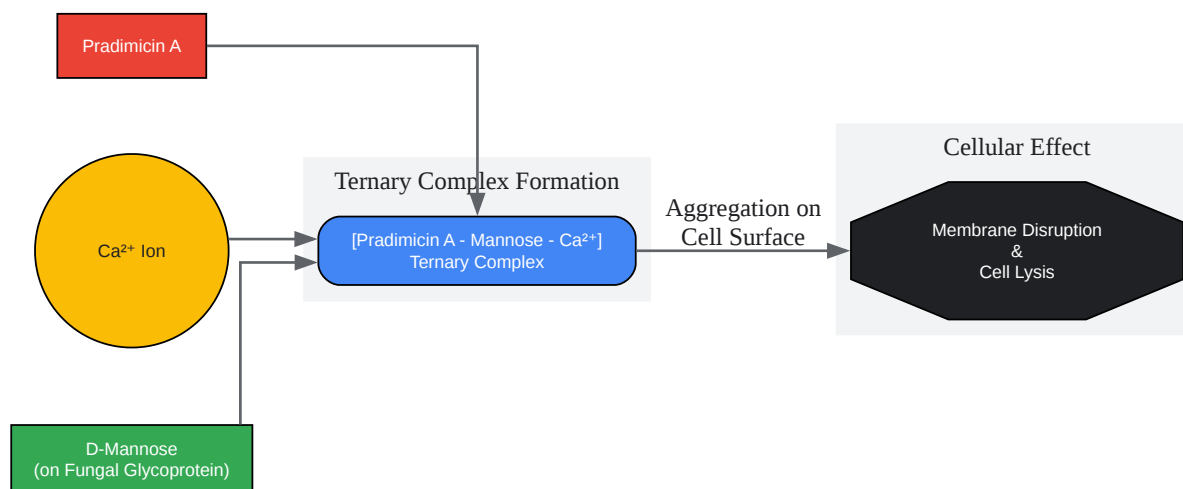
## Mechanism of Action

The primary mechanism of action for **Pradimicin A** is unique among small molecule antifungals. It functions as a non-peptidic, lectin-like agent that specifically recognizes and binds to D-mannose residues on the surface of fungal or viral cells.[5] This interaction is critically dependent on the presence of calcium ions (Ca<sup>2+</sup>).

The process involves two main phases:

- **Ca<sup>2+</sup>-Independent Sugar Binding:** **Pradimicin A** first recognizes and binds to a terminal D-mannopyranoside on a glycoprotein of the target cell wall.[6]
- **Ca<sup>2+</sup>-Mediated Complex Formation:** The resulting **Pradimicin A**-mannoside conjugate then complexes with a calcium ion, leading to the formation of a stable ternary complex.[6]

This ternary complex formation leads to oligomerization of **Pradimicin A** molecules on the cell surface.[5] This aggregation is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.[6]



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